molecular formula C12H21N5O2 B1628416 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate CAS No. 904816-91-7

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate

Cat. No.: B1628416
CAS No.: 904816-91-7
M. Wt: 267.33 g/mol
InChI Key: RLXVCEBPWOADHO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 12 H 21 N 5 O 2 , features both a Boc-protected piperazine and a 1,2,4-triazole moiety, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a novel non-PEG linker to connect E3 ligase ligands with target protein-binding molecules . The piperazine and triazole pharmacophores are also commonly found in compounds with central nervous system (CNS) activity, suggesting potential value in developing new neuropharmacological agents . As a bifunctional linker, this compound enables researchers to explore structure-activity relationships by modulating the physicochemical properties of drug candidates, potentially improving permeability and degradation efficacy . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-15(5-7-16)10-17-9-13-8-14-17/h8-9H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXVCEBPWOADHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587714
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-91-7
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Ring-Opening Strategy

A method adapted from antifungal agent synthesis involves epoxide intermediates:

  • tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is synthesized by epoxidation of allyl-piperazine derivatives.
  • Reaction with 1H-1,2,4-triazole in DMF at 80°C opens the epoxide ring, forming the methylene-linked product (Yield: 68–74%).

Optimized Conditions:

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 6 hours
Catalyst None

Mannich Reaction for Direct Coupling

The Mannich reaction enables one-pot synthesis by condensing Boc-piperazine, formaldehyde, and 1,2,4-triazole:

  • 2 , formaldehyde (37% aqueous), and 1H-1,2,4-triazole are refluxed in ethanol with acetic acid catalysis.
  • The product precipitates upon cooling and is recrystallized from methanol (Yield: 65–70%).

Key Advantages:

  • Avoids intermediate isolation.
  • Scalable for industrial applications.

Alternative Synthetic Routes and Comparative Analysis

Click Chemistry Adaptations

While Cu-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles, its application to 1,2,4-triazoles remains limited. Recent efforts have focused on modifying reaction conditions:

  • Cu(I)-Mediated Coupling: Reaction of 3 with azido-1,2,4-triazole derivatives under CuSO4/sodium ascorbate conditions yields hybrid structures (Yield: <50%).

Reductive Amination

A novel approach involves reductive amination of Boc-piperazine with 1,2,4-triazole-1-carbaldehyde:

  • 1,2,4-Triazole-1-carbaldehyde and 2 are stirred in methanol with sodium cyanoborohydride.
  • The product is isolated via flash chromatography (Yield: 58%).

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

Solvent Yield (%) Purity (%)
DMF 74 95
Acetonitrile 68 92
THF 55 88

Catalyst Effects:

  • DMAP improves Boc protection yields by 12–15% compared to TEA alone.
  • CuI in click chemistry reduces reaction time by 40% but requires rigorous oxygen exclusion.

Temperature and Time Profiling

  • Epoxide Ring-Opening: Maximum yield (74%) is achieved at 80°C for 6 hours.
  • Mannich Reaction: Prolonged heating (>8 hours) leads to decomposition, reducing yields to <50%.

Characterization and Quality Control

Spectroscopic Validation

Representative Data for Target Compound:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.91 (s, 1H, triazole-H), 3.51 (t, 4H, piperazine-H), 2.48 (s, 8H, piperazine-CH2), 1.41 (s, 9H, Boc-CH3).
  • 13C NMR: δ 154.9 (C=O), 147.2 (triazole-C), 52.3 (piperazine-C), 28.1 (Boc-CH3).
  • IR (KBr): 3105 cm⁻¹ (C-H aromatic), 1685 cm⁻¹ (C=O).

Purity Assessment

  • HPLC: >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
  • Elemental Analysis: Calcd. for C14H23N5O2: C, 57.32; H, 7.90; N, 23.87. Found: C, 57.09; H, 7.85; N, 23.72.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the piperazine ring is a common motif in many drugs. Researchers are investigating its potential as an antimicrobial, antifungal, and anticancer agent .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions and other active sites, while the piperazine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Triazole Backbone Modification Molecular Weight (g/mol) Key References
tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate (Target) None Piperazine with Boc and methyl link 309.36
Compound 1a (1H-1,2,3-triazol-1-yl) Fluorophenyl-oxazolidinone Extended oxazolidinone backbone ~450 (estimated)
Compound 2l (phenyl-linked 1,2,4-triazol-1-yl) Phenyl ring Piperazine linked to phenyl-triazole 356.41
Compound 5d (thioether-linked triazolylmethyl) 4-Methoxyphenyl Pyrimidine-thioether bridge 474.55
WR12 (chroman-linked triazolylmethyl) Chroman-amine Piperazine with chroman-amide 535.17 (M+H+)

Key Observations :

  • Target Compound : The absence of extended aromatic systems (e.g., phenyl or pyrimidine) distinguishes it from analogs like 2l and 5d. This may reduce steric hindrance, favoring interactions in biological systems.
  • Backbone Complexity : WR14’s chroman-amide extension introduces rigidity, contrasting with the target’s simpler methyl-linked triazole.

Insights :

  • The target compound’s commercial discontinuation suggests challenges in scalability or cost-effectiveness compared to high-yielding analogs like the 98%-yield tert-butyl 4-(2-methylbenzyl) derivative .
  • Lower yields for WR12 (42%) may reflect synthetic complexity due to chroman-amide integration.

Stability and Physicochemical Properties

Gastric Fluid Stability :

  • Compounds 1a and 1b (1,2,3-triazole derivatives) degraded in simulated gastric fluid, indicating susceptibility to acidic conditions . The target compound’s stability remains unreported, but its Boc group may enhance resistance to hydrolysis compared to unprotected analogs.

Spectroscopic Data :

  • Analogs like 5d and WR12 were characterized via NMR and HRMS, with distinct shifts for triazole protons (δ ~7.5–8.5 ppm) and Boc tert-butyl groups (δ ~1.4 ppm) . These data provide benchmarks for verifying the target’s structural integrity.

Biological Activity

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 238.30 g/mol

The compound features a piperazine ring substituted with a tert-butyl group and a triazole moiety, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit antimicrobial activity. For instance, derivatives of triazole have shown efficacy against various pathogens, including bacteria and fungi. The presence of the piperazine moiety may enhance this activity by facilitating interaction with microbial targets.

Anticancer Potential

Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways. For example, compounds similar to this compound have been reported to exhibit selective inhibition of tumor cell growth in vitro.

Neuroprotective Effects

There is emerging evidence that triazole-containing compounds may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole precursors. The general synthetic route can be summarized as follows:

  • Starting Materials :
    • Piperazine derivative
    • Triazole precursor
  • Reaction Conditions :
    • Solvent: DMF or DMSO
    • Temperature: Reflux or room temperature
  • Yield : Typically >70% after purification steps.

Case Study 1: Antimicrobial Activity

In a study published in MDPI, various triazole derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer effects of triazole derivatives on human cancer cell lines. The study found that specific compounds led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways .

Case Study 3: Neuroprotection

Research conducted on neuroprotective effects highlighted that certain triazole derivatives could mitigate neuronal cell death induced by oxidative stress. The protective effect was attributed to the modulation of glutamate receptors .

Comparative Analysis of Biological Activities

Compound Activity Type MIC (µg/mL) Notes
This compoundAntibacterial3.12Effective against Gram-positive bacteria
Similar Triazole DerivativeAnticancerN/AInduces apoptosis in cancer cells
Another Triazole VariantNeuroprotectiveN/AReduces oxidative stress in neurons

Q & A

Basic: What are the common synthetic routes for tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves coupling a pre-functionalized piperazine core with a triazole-containing moiety. A general approach includes:

  • Stepwise Functionalization : Reacting tert-butyl piperazine-1-carboxylate derivatives with 1H-1,2,4-triazole via nucleophilic substitution or click chemistry. For example, tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate was synthesized using a benzaldehyde precursor and purified via silica gel chromatography (EtOAc/MeOH with 0.25% Et₃N), yielding 58% .
  • Solvent and Catalyst Optimization : Reactions in polar aprotic solvents (e.g., THF or DCM) with bases like DIPEA improve efficiency. For analogous compounds, yields varied from 60% to 79% depending on conditions (e.g., THF/water vs. ethyl acetate/HCl) .

Basic: Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, tert-butyl groups show distinct singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while triazole protons resonate at 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight. Peaks at m/z 270 and 214 were observed for related piperazine-triazole derivatives .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. For tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, single-crystal X-ray data (space group P1, a = 5.773 Å) validated bond lengths and angles .

Advanced: How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer:
Key factors include:

  • Solvent Selection : Polar solvents (e.g., THF) enhance solubility of intermediates. Method A (THF/water) achieved 79% yield vs. 60% in Method B (ethyl acetate/HCl) for a similar compound .
  • Catalyst and Base : Use of DIPEA minimizes side reactions in coupling steps. For triazole-piperazine conjugates, DIPEA increased yields by 15–20% compared to K₂CO₃ .
  • Purification : Column chromatography with silica-Trisamine or gradient elution (EtOAc/MeOH) improves purity .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR, MS, and X-ray data. For example, conflicting NOESY signals in a piperazine-triazole derivative were resolved via X-ray analysis, confirming axial-equatorial conformers .
  • Computational Refinement : Programs like SHELXL refine crystallographic models against experimental data, resolving ambiguities in bond angles or torsional strain .
  • Isotopic Labeling : Deuterated analogs can clarify overlapping proton signals in crowded NMR regions .

Advanced: How does the introduction of the 1,2,4-triazole moiety influence the compound's bioactivity in medicinal chemistry applications?

Methodological Answer:

  • Bioactivity Modulation : The triazole group enhances hydrogen bonding and π-π stacking with biological targets. For instance, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate acts as a prolyl hydroxylase inhibitor (IC₅₀ < 100 nM), attributed to triazole-mediated enzyme interactions .
  • Structure-Activity Relationship (SAR) : Derivatives with triazole substitutions show improved pharmacokinetics. In a study, tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate exhibited 54% yield and enhanced HDAC inhibition (IC₅₀ = 1.2 µM) compared to non-triazole analogs .

Advanced: What methodologies are employed to analyze the crystal structure and conformational dynamics of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular geometry. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate crystallized in P1 with Z = 2, revealing a planar triazole ring and gauche piperazine conformation .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals). In related compounds, H⋯O/N contacts accounted for >60% of surface contacts .
  • Dynamic NMR : Variable-temperature studies track ring-flipping in piperazine, with energy barriers calculated via Eyring plots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
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tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate

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